molecular formula C10H13F2NO B13269445 1-(3,4-Difluorophenoxy)butan-2-amine

1-(3,4-Difluorophenoxy)butan-2-amine

Cat. No.: B13269445
M. Wt: 201.21 g/mol
InChI Key: YFOBZIWRUHGPGO-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenoxy)butan-2-amine is an organic compound characterized by the presence of a butan-2-amine backbone substituted with a 3,4-difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenoxy)butan-2-amine typically involves the reaction of 3,4-difluorophenol with butan-2-amine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenoxy)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(3,4-Difluorophenoxy)butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenoxy)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Difluorophenoxy)butan-1-amine: Similar structure but different substitution pattern.

    1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

1-(3,4-difluorophenoxy)butan-2-amine

InChI

InChI=1S/C10H13F2NO/c1-2-7(13)6-14-8-3-4-9(11)10(12)5-8/h3-5,7H,2,6,13H2,1H3

InChI Key

YFOBZIWRUHGPGO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC(=C(C=C1)F)F)N

Origin of Product

United States

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